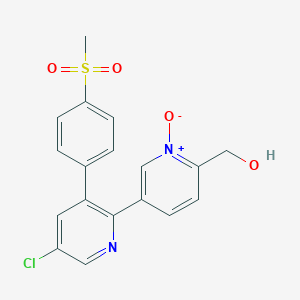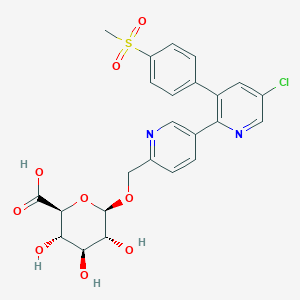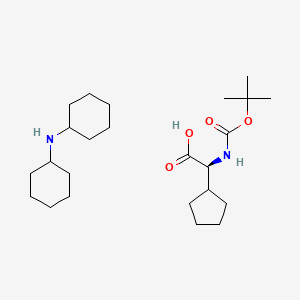
Boc-Cyclopentyl-Gly-OH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Cyclopentyl-Gly-OH DCHA is a compound of interest in the field of organic chemistry, particularly in peptide synthesis and the study of molecular interactions and reactions. Its synthesis and analysis contribute significantly to understanding the structural and functional aspects of cyclic peptides and related molecules.
Synthesis Analysis
The synthesis of complex peptides and cyclic compounds often involves solid-phase synthesis techniques, where Boc (tert-butoxycarbonyl) protection strategies are employed to protect the amino groups during the peptide chain assembly. For example, Okada et al. (1974) demonstrated the solid-phase synthesis of a β-hydroxydodecanoic acid-containing cyclodepsipeptide, using BOC-Val-DL-Hyd-OH and other amino acids coupled to resin-bound glycine (Okada, Kurosawa, & Hiramoto, 1974). This method showcases the utility of Boc protection in the synthesis of complex cyclic peptides.
Molecular Structure Analysis
The molecular structure of compounds similar to Boc-Cyclopentyl-Gly-OH DCHA can be elucidated using techniques such as X-ray crystallography. Patel et al. (1990) synthesized a peptide N‐Boc‐L‐Pro‐dehydro‐Phe‐L‐Gly‐OH and analyzed its crystal structure, revealing the conformational details of the peptide backbone and side chains (Patel, Singh, Chauhan, & Kaur, 1990).
Chemical Reactions and Properties
The chemical reactions involving Boc-protected compounds typically include coupling reactions for peptide bond formation, as well as deprotection steps. For instance, Mezö et al. (1998) discussed the application of N-cyclohexyloxycarbonyl (Choc) protection in Boc chemistry for the preparation of protected peptide fragments, highlighting the versatility of Boc protection in peptide synthesis (Mezö, Mihala, Kóczán, & Hudecz, 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of Boc-protected compounds are critical for their application in peptide synthesis. Studies like those conducted by Zhang et al. (2021), which explored the structural properties of deprotonated cyclohexanoic acid (DCHA) in water and carbon nanopores, can provide insights into the behavior of similar Boc-protected compounds in various environments (Zhang, Li, & Jin, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of Boc-protected compounds. Research on compounds like N-cyclohexyl-N'-isopropylcarbodiimide, which shares structural features with DCC and DIC, provides valuable information on the peptide bond formation capabilities and efficiencies in solid-phase synthesis (Izdebski, Pachulska, & Orłowska, 2009).
Applications De Recherche Scientifique
Methods for Preparing Protected Peptide Thiol Acids
Yamashiro and Blake (2009) developed methods for preparing protected peptide thiol acids by both solution and solid-phase procedures, emphasizing the utility of such compounds in peptide coupling and the reduction of epimerization. This work underlines the importance of protected amino acids in facilitating selective peptide bond formation, which could be relevant to the applications of Boc-Cyclopentyl-Gly-OH DCHA in similar contexts (Yamashiro & Blake, 2009).
Cyclization Studies with Peptide Sequences
Research by Schmidt and Neubert (2009) on cyclization studies with tetra- and pentapeptide sequences provides insights into the effects of different coupling reagents on peptide synthesis. This work suggests that compounds like Boc-Cyclopentyl-Gly-OH DCHA could play a role in facilitating peptide cyclization processes, enhancing yield and purity (Schmidt & Neubert, 2009).
Synthesis of Cyclic Peptides as Potential Antitumor Agents
Sheh et al. (2009) synthesized a cyclic hexapeptide as a novel potential antitumor agent, demonstrating the application of protected amino acids and coupling methods in developing therapeutic peptides. This research highlights the potential biomedical applications of protected amino acids like Boc-Cyclopentyl-Gly-OH DCHA in the synthesis of cyclic peptides with biological activity (Sheh et al., 2009).
Use of Protected Amino Acids for Unsymmetrical Disulfide Bond Formation
Bernatowicz, Matsueda, and Matsueda (2009) demonstrated the use of protected cysteine derivatives for facilitating unsymmetrical disulfide bond formation in peptide synthesis. This technique is relevant to the use of Boc-protected amino acids in constructing peptides with specific structural features for research and therapeutic purposes (Bernatowicz et al., 2009).
Enhancement of Peptide Coupling Reactions
Wang, Tam, Wang, and Merrifield (2009) explored the enhancement of peptide coupling reactions with 4-dimethylaminopyridine (DMAP), illustrating the importance of reaction conditions and additives in peptide synthesis. This study provides context for the potential use of Boc-Cyclopentyl-Gly-OH DCHA in optimized peptide coupling reactions (Wang et al., 2009).
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPNICZJUEQHT-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cyclopentyl-Gly-OH DCHA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


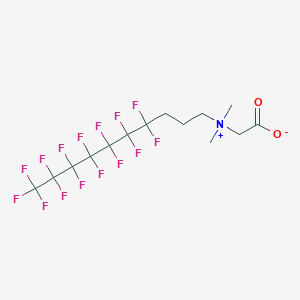
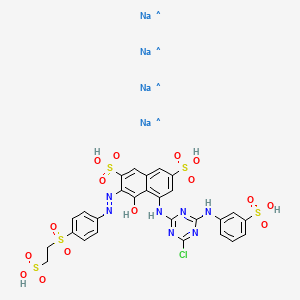
![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
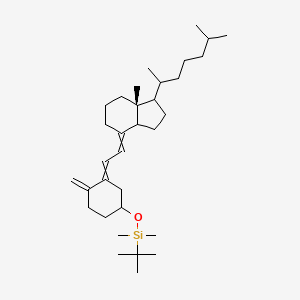
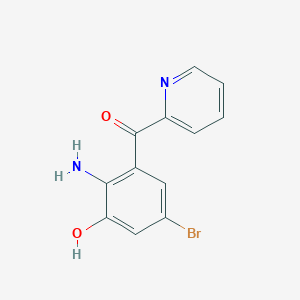
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
